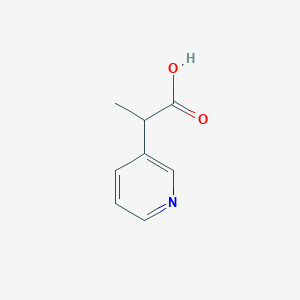

2-(Pyridin-3-yl)propanoic acid

CAS No.: 90005-62-2

Cat. No.: VC2354741

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90005-62-2 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-pyridin-3-ylpropanoic acid |

| Standard InChI | InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) |

| Standard InChI Key | RVSGAPGURIPIFA-UHFFFAOYSA-N |

| SMILES | CC(C1=CN=CC=C1)C(=O)O |

| Canonical SMILES | CC(C1=CN=CC=C1)C(=O)O |

Introduction

Structural Characteristics and Properties

2-(Pyridin-3-yl)propanoic acid possesses a molecular structure consisting of a pyridine ring with a propanoic acid side chain attached at the second carbon. The molecular formula is C8H9NO2, with a molecular weight of approximately 165.17 g/mol. The compound features two key functional groups: a pyridine nitrogen that provides weak basic properties and a carboxylic acid group that contributes acidic characteristics .

The compound's structure can be classified as a β-arylpropanoic acid derivative, with the pyridine ring serving as the aryl group. Unlike its isomer 3-(Pyridin-3-yl)propanoic acid, which has a linear three-carbon chain connecting the pyridine ring to the carboxylic acid group, 2-(Pyridin-3-yl)propanoic acid features the carboxylic acid functionality at the second carbon position, creating a branched structure .

Comparison with Structural Analogs

When comparing 2-(Pyridin-3-yl)propanoic acid with its structural analogs, several key differences become apparent:

The structural variations among these compounds significantly influence their physical properties, chemical reactivity, and potential biological activities. For instance, the addition of fluorine atoms in 2,2-Difluoro-3-(pyridin-3-yl)propanoic acid likely enhances metabolic stability and alters the electron distribution across the molecule compared to 2-(Pyridin-3-yl)propanoic acid.

Physical and Chemical Properties

Based on comparative analysis with structurally similar compounds, 2-(Pyridin-3-yl)propanoic acid is predicted to exist as a crystalline solid at room temperature. The compound possesses amphiprotic characteristics due to the presence of both the weakly basic pyridine nitrogen and the acidic carboxylic acid group .

Solubility and Acid-Base Behavior

The compound's solubility profile is influenced by both its polar carboxylic acid group and the relatively hydrophobic pyridine ring. 2-(Pyridin-3-yl)propanoic acid likely exhibits:

-

Good solubility in polar organic solvents such as alcohols, acetone, and DMSO

-

Moderate solubility in water, which increases at higher pH values due to deprotonation of the carboxylic acid

-

Limited solubility in non-polar solvents like hexane and toluene

The acid-base behavior would be dominated by the carboxylic acid group (pKa estimated around 4-5) and the pyridine nitrogen (pKa of conjugate acid estimated around 5-6), creating an interesting pH-dependent profile that influences its interactions with biological systems .

Synthetic Approaches

Several synthetic routes could be employed to prepare 2-(Pyridin-3-yl)propanoic acid, drawing inspiration from established methodologies for related compounds.

Analytical Characterization

Comprehensive characterization of 2-(Pyridin-3-yl)propanoic acid would typically employ multiple analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Analysis

Based on information available for similar compounds, the following spectroscopic characteristics would be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyridine ring protons (approximately 7.2-8.8 ppm), the methine proton at C2 (approximately 3.7-4.0 ppm), and the methyl group (approximately 1.4-1.6 ppm) .

-

Mass Spectrometry: The compound would likely show a molecular ion peak at m/z 165 (M+) corresponding to its molecular weight, with fragmentation patterns including loss of the carboxyl group .

-

Infrared Spectroscopy: Characteristic absorption bands would include the O-H stretching of the carboxylic acid (3300-2500 cm⁻¹), C=O stretching (approximately 1700 cm⁻¹), and aromatic C=C and C=N stretching from the pyridine ring (1600-1400 cm⁻¹) .

Applications and Research Significance

2-(Pyridin-3-yl)propanoic acid has potential applications in several fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

Given its structural similarity to compounds with documented biological activity, 2-(Pyridin-3-yl)propanoic acid could serve as:

-

A potential lead compound for the development of novel anti-inflammatory or immunomodulatory agents

-

A building block for the synthesis of more complex pharmaceutical compounds

-

A pharmacophore model for structure-activity relationship studies

Chemical Research Applications

In the field of synthetic chemistry, the compound may function as:

-

A versatile building block for constructing more complex heterocyclic systems

-

A model compound for studying the reactivity of pyridine-containing carboxylic acids

-

A precursor for the preparation of various derivatives through functional group transformations

Comparative Analysis with Related Compounds

The structural similarities and differences between 2-(Pyridin-3-yl)propanoic acid and its analogs provide valuable insights into structure-property relationships.

Structure-Activity Relationships

Table 2: Comparison of Properties and Activities Among Related Compounds

Future Research Directions

Research on 2-(Pyridin-3-yl)propanoic acid and its derivatives presents several promising avenues for future investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume